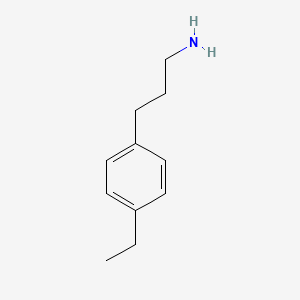![molecular formula C13H20N2 B1325131 {[1-(4-Methylbenzyl)pyrrolidin-3-yl]methyl}amine CAS No. 1017427-94-9](/img/structure/B1325131.png)
{[1-(4-Methylbenzyl)pyrrolidin-3-yl]methyl}amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[1-(4-Methylbenzyl)pyrrolidin-3-yl]methyl}amine is a chemical compound with the molecular formula C₁₃H₂₀N₂ It is characterized by a pyrrolidine ring substituted with a 4-methylbenzyl group and a methylamine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(4-Methylbenzyl)pyrrolidin-3-yl]methyl}amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,4-diketones or 1,4-diamines.
Introduction of the 4-Methylbenzyl Group: The 4-methylbenzyl group can be introduced via alkylation reactions using 4-methylbenzyl halides in the presence of a base.
Attachment of the Methylamine Group:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: {[1-(4-Methylbenzyl)pyrrolidin-3-yl]methyl}amine can undergo oxidation reactions, typically forming corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrolidine ring or the benzyl group are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines.
科学研究应用
{[1-(4-Methylbenzyl)pyrrolidin-3-yl]methyl}amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of {[1-(4-Methylbenzyl)pyrrolidin-3-yl]methyl}amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, receptors, or ion channels. The exact mechanism depends on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Pyrrolidine: A simple nitrogen heterocycle used in various chemical syntheses.
4-Methylbenzylamine: A compound with a similar benzyl group but lacking the pyrrolidine ring.
N-Methylpyrrolidine: A derivative of pyrrolidine with a methyl group attached to the nitrogen atom.
Uniqueness
{[1-(4-Methylbenzyl)pyrrolidin-3-yl]methyl}amine is unique due to the combination of the pyrrolidine ring and the 4-methylbenzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
属性
IUPAC Name |
[1-[(4-methylphenyl)methyl]pyrrolidin-3-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-2-4-12(5-3-11)9-15-7-6-13(8-14)10-15/h2-5,13H,6-10,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHENEKJMZAABBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

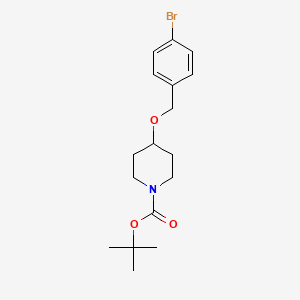
![[1-(furan-2-ylmethyl)piperidin-4-yl]methanol](/img/structure/B1325053.png)
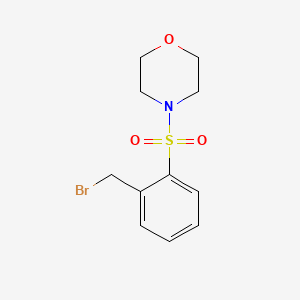
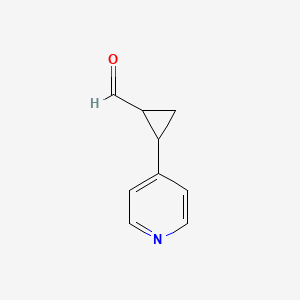
![(1-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine dihydrochloride](/img/structure/B1325060.png)
![[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1325062.png)
![2-[(5-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol](/img/structure/B1325067.png)
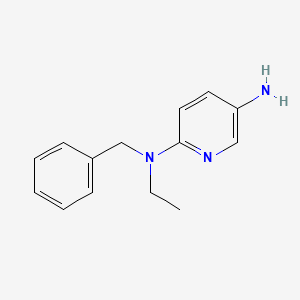
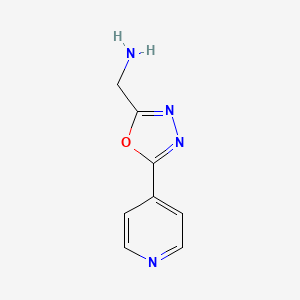
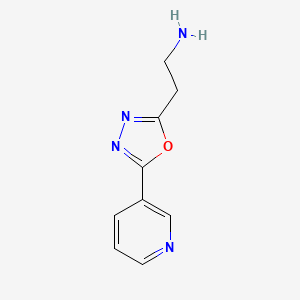
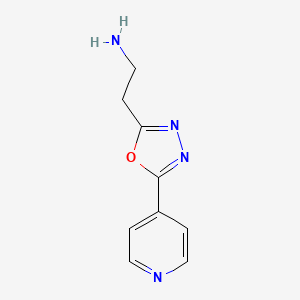
![2-(Imidazo[1,2-a]pyrimidin-2-yl)ethan-1-amine](/img/structure/B1325080.png)
